2-(3,5-dichlorophenyl)benzoic Acid
Description
2-(3,5-Dichlorophenyl)benzoic acid is a halogenated benzoic acid derivative characterized by a benzoic acid backbone substituted at the 2-position with a 3,5-dichlorophenyl group. This compound has garnered significant interest in pharmaceutical research due to its dual role as a transthyretin (TTR) stabilizer and antimicrobial agent. Its mechanism of action involves binding to the thyroxine (T4) channel of TTR, stabilizing the tetrameric structure and inhibiting amyloid fibril formation, a hallmark of diseases like familial amyloid polyneuropathy (FAP) and Alzheimer’s disease (AD) . Additionally, structural analogs of this compound exhibit anti-pathogenic activity against Staphylococcus aureus and Pseudomonas aeruginosa biofilms, highlighting its versatility .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOPVCRCNGVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374157 | |
| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-82-0 | |
| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves the chlorination of biphenyl derivatives followed by carboxylation. One common method is the Suzuki coupling reaction, where chlorinated phenylboronic acids are coupled with halogenated biphenyls under palladium catalysis . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques like crystallization and chromatography ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.
Major Products
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of less chlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1 Cardiomyopathy Treatment
One of the most significant applications of 2-(3,5-dichlorophenyl)benzoic acid is its role in the development of Tafamidis, a drug used for treating transthyretin-mediated amyloidosis (ATTR). ATTR is a condition characterized by the accumulation of amyloid proteins in the heart and other tissues, leading to severe health complications. The compound acts as a stabilizer for the transthyretin protein, preventing its misfolding and subsequent amyloid formation.
A recent patent (WO2021001858A1) details an improved process for synthesizing 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, which is a derivative of this compound. This synthesis method enhances the purity and yield of the drug's active ingredient, thereby improving its efficacy in treating cardiomyopathy associated with ATTR .
1.2 Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Environmental Applications
2.1 Soil Remediation
The compound has been studied for its potential use in soil remediation processes. Its chemical structure allows it to interact with various pollutants, facilitating their breakdown or immobilization in contaminated soils. For instance, studies have evaluated the effectiveness of this compound in binding heavy metals and organic contaminants, thus reducing their bioavailability and toxicity .
Toxicological Studies
3.1 Skin Sensitization Testing
The compound has been included in toxicological assessments to evaluate its potential as a skin sensitizer. The Reduced Murine Local Lymph Node Assay (rLLNA) is one such method used to assess allergic contact dermatitis potential. Data from these studies help establish safety profiles for chemicals used in consumer products and pharmaceuticals .
Summary of Findings
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dichlorophenyl Benzoic Acid
The position of the dichlorophenyl group relative to the carboxylic acid moiety significantly impacts biological activity. Evidence from S. aureus proteolysis assays demonstrates:
For TTR stabilization, 2-(3,5-dichlorophenyl)benzoic acid outperforms analogs like 2-[(3,5-difluorophenyl)amino]benzoic acid, likely due to chlorine’s stronger electron-withdrawing effects, which enhance binding affinity to TTR’s hydrophobic pockets .
Halogen-Substituted Analogs
- Fluorinated Analogs: 2-[(3,5-Difluorophenyl)amino]benzoic acid shows reduced TTR stabilization compared to the dichlorophenyl variant, attributed to fluorine’s smaller atomic radius and weaker hydrophobic interactions .
- Iodinated Analogs : Iododiflunisal, a diflunisal derivative, exhibits comparable TTR inhibition but higher metabolic instability due to iodine’s larger size and susceptibility to dehalogenation .
Functional Group Modifications
- Carboxylic Acid vs. Acetic Acid : Replacing the benzoic acid group with acetic acid (as in 2-(3,5-dichlorophenyl)acetic acid) reduces TTR binding efficacy, emphasizing the importance of the planar aromatic acid group for target engagement .
Antimicrobial Activity Comparison
Chlorinated benzoic acid derivatives demonstrate structure-dependent anti-biofilm activity:
- Acylthioureas: Compounds with 3,5-dichlorophenyl substituents (e.g., 2-((4-methylphenoxy)methyl)-N-(3,5-dichlorophenyl-carbamothioyl)benzamide) show potent activity against P. aeruginosa (MIC = 8 µg/mL) due to halogen-enhanced membrane disruption .
- dCPB Analogs: dCPB2 and dCPB3 inhibit S. aureus proteolysis by >80% at 10 µM, outperforming non-chlorinated analogs like fluophenyl benzoic acid .
Physicochemical Properties and Pharmacokinetics
- Acidity : The electron-withdrawing chlorine atoms lower the pKa of the carboxylic acid group (estimated pKa ~2.8), enhancing ionization at physiological pH and improving solubility .
- Lipophilicity : The logP value of this compound is ~3.5, higher than fluorinated analogs (logP ~2.9), favoring membrane permeability but requiring formulation adjustments for bioavailability .
Biological Activity
2-(3,5-Dichlorophenyl)benzoic acid, a chlorinated derivative of benzoic acid, has gained attention for its diverse biological activities. This compound is characterized by the presence of two aromatic rings, with chlorine substituents that enhance its reactivity and potential therapeutic effects. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H9Cl2O2
- CAS Number : 1261914-57-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorine atoms on the phenyl rings significantly influence its binding affinity and reactivity. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in protein aggregation and degradation pathways.
- Antimicrobial Activity : It exhibits significant antibacterial properties against strains such as Staphylococcus aureus by inhibiting virulence factor expression and biofilm formation .
Antitumor Activity
Research has indicated that derivatives of this compound possess antitumor properties. A study demonstrated its effectiveness in inhibiting the formation of amyloid aggregates associated with certain cancers, suggesting potential applications in oncology .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against a range of pathogens. In vitro assays revealed that it significantly reduces hemolysis and proteolysis in bacterial strains, indicating a robust antimicrobial profile .
Protein Degradation Modulation
In cellular assays, this compound was found to promote the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis and preventing protein aggregation . This property suggests its potential use in treating neurodegenerative diseases.
Case Studies
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Antitumoral Effects : The compound inhibited tumor cell proliferation by interfering with protein aggregation pathways.
- Antimicrobial Activity : Effective against multiple bacterial strains; it inhibited biofilm formation and virulence factor production.
- Cellular Protection : Promoted protein degradation pathways that are often impaired in aging and neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
